molecular formula C12H13NO3 B12708734 1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol CAS No. 81258-10-8

1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol

Cat. No.: B12708734
CAS No.: 81258-10-8
M. Wt: 219.24 g/mol
InChI Key: UQGUIYIZPJVMON-UHFFFAOYSA-N
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Description

1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol is a complex organic compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the class of pyranoindoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a methoxy-substituted indole, the compound can be synthesized through a series of reactions involving cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol is unique due to its specific structural features, such as the methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

81258-10-8

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indol-9-ol

InChI

InChI=1S/C12H13NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,8,13-14H,3,5H2,1H3

InChI Key

UQGUIYIZPJVMON-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CN3)C(CCO2)O

Origin of Product

United States

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